2-(6-methyl-1H-1,3-benzodiazol-1-yl)acetic acid hydrochloride
Overview
Description
2-(6-methyl-1H-1,3-benzodiazol-1-yl)acetic acid hydrochloride is a chemical compound belonging to the benzimidazole class. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
The synthesis of 2-(6-methyl-1H-1,3-benzodiazol-1-yl)acetic acid hydrochloride typically involves the reaction of 6-methyl-1H-1,3-benzodiazole with chloroacetic acid under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Chemical Reactions Analysis
2-(6-methyl-1H-1,3-benzodiazol-1-yl)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
2-(6-methyl-1H-1,3-benzodiazol-1-yl)acetic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex benzimidazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is explored for its potential therapeutic applications in treating various diseases due to its biological activity.
Mechanism of Action
The mechanism of action of 2-(6-methyl-1H-1,3-benzodiazol-1-yl)acetic acid hydrochloride involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-(6-methyl-1H-1,3-benzodiazol-1-yl)acetic acid hydrochloride can be compared with other benzimidazole derivatives such as:
2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid: Known for its electronic and vibrational features.
Telmisartan: A benzimidazole derivative used as an antihypertensive agent.
Imidazole derivatives: Known for their broad range of biological activities, including antimicrobial and anticancer properties.
Properties
IUPAC Name |
2-(6-methylbenzimidazol-1-yl)acetic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2.ClH/c1-7-2-3-8-9(4-7)12(6-11-8)5-10(13)14;/h2-4,6H,5H2,1H3,(H,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAUPQENRFVRSLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=CN2CC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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